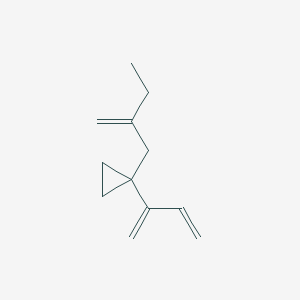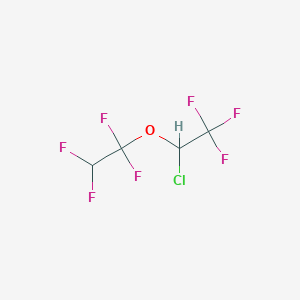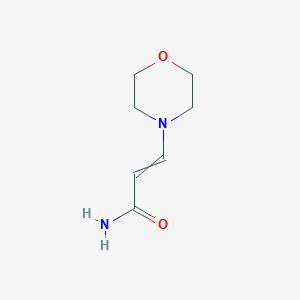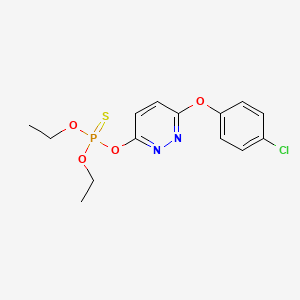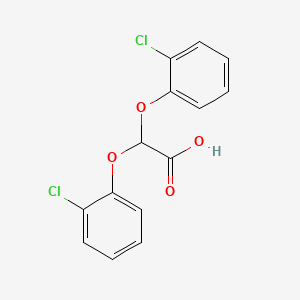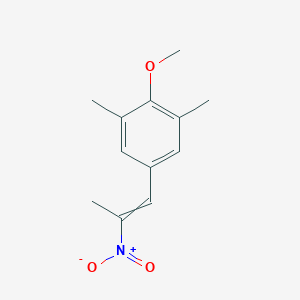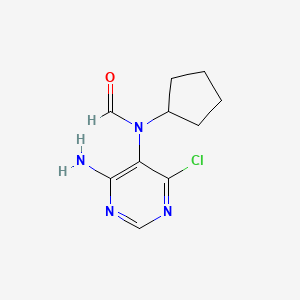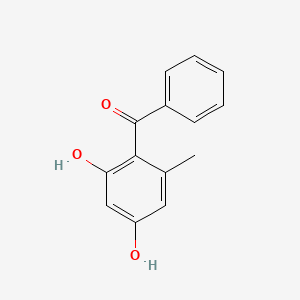
9(10H)-Anthracenone, 10-chloro-10-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9(10H)-Anthracenone, 10-chloro-10-phenyl- is a chemical compound with a complex structure that includes an anthracenone core substituted with a chlorine atom and a phenyl group
Vorbereitungsmethoden
The synthesis of 9(10H)-Anthracenone, 10-chloro-10-phenyl- typically involves multi-step organic reactions. One common method includes the chlorination of anthracenone followed by the introduction of a phenyl group through a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
9(10H)-Anthracenone, 10-chloro-10-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chlorine atom and the formation of a phenyl-substituted anthracenone.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols, forming new derivatives with different functional groups.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
9(10H)-Anthracenone, 10-chloro-10-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids.
Industry: It may be used in the production of dyes, pigments, and other materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 9(10H)-Anthracenone, 10-chloro-10-phenyl- involves its interaction with molecular targets through various pathways. For example, in biological systems, it may bind to specific proteins or enzymes, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
9(10H)-Anthracenone, 10-chloro-10-phenyl- can be compared with other similar compounds, such as:
Anthracenone derivatives: Compounds with different substituents on the anthracenone core, which may exhibit different chemical and biological properties.
Chlorinated aromatic compounds: Compounds with chlorine atoms attached to aromatic rings, which can have varying reactivity and applications.
Phenyl-substituted compounds:
Eigenschaften
CAS-Nummer |
52236-50-7 |
|---|---|
Molekularformel |
C20H13ClO |
Molekulargewicht |
304.8 g/mol |
IUPAC-Name |
10-chloro-10-phenylanthracen-9-one |
InChI |
InChI=1S/C20H13ClO/c21-20(14-8-2-1-3-9-14)17-12-6-4-10-15(17)19(22)16-11-5-7-13-18(16)20/h1-13H |
InChI-Schlüssel |
AKVMLMOHNFTOIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)C4=CC=CC=C42)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


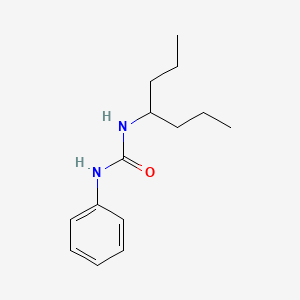
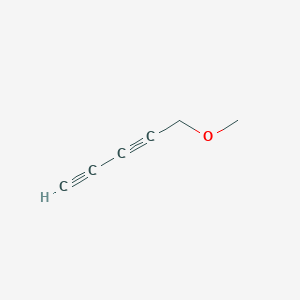

![1-[2-Hydroxy-4-(nonyloxy)phenyl]ethan-1-one](/img/structure/B14651642.png)
